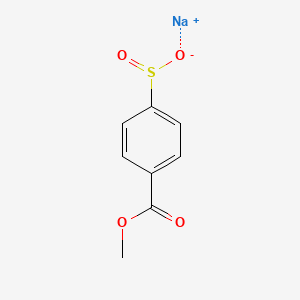
Sodium 4-(methoxycarbonyl)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C8H7NaO4S. It is a sodium salt derivative of 4-(methoxycarbonyl)benzenesulfinic acid. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Methyl benzoate is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of methyl benzoate are sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization and Crystallization: The sulfonic acid is neutralized with sodium hydroxide, and the product is crystallized and purified for industrial use.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-(methoxycarbonyl)benzene-1-sulfinate has diverse applications in scientific research:
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming new sulfonylated products. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it interacts with nucleophilic sites on molecules to form stable sulfonyl derivatives .
Comparison with Similar Compounds
Sodium 4-methoxybenzene-1-sulfinate: Similar in structure but lacks the methoxycarbonyl group.
Sodium benzenesulfinate: A simpler analog without the methoxycarbonyl and methoxy groups.
Sodium toluenesulfinate: Contains a methyl group instead of the methoxycarbonyl group.
Uniqueness: Sodium 4-(methoxycarbonyl)benzene-1-sulfinate is unique due to the presence of the methoxycarbonyl group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for specific interactions and applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C8H7NaO4S |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
sodium;4-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H8O4S.Na/c1-12-8(9)6-2-4-7(5-3-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
FEMPYTDTFBFTQY-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















